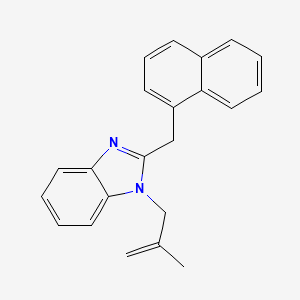

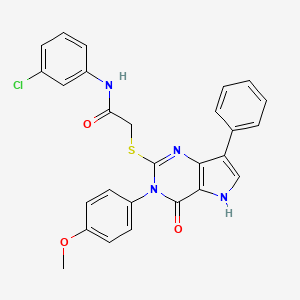

1-(2-Methylprop-2-enyl)-2-(naphthalen-1-ylmethyl)benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylprop-2-enyl)-2-(naphthalen-1-ylmethyl)benzimidazole, also known as JNJ-7777120, is a small molecule antagonist of the histamine H4 receptor. It was first synthesized in 2005 by researchers at Johnson & Johnson Pharmaceutical Research and Development. The H4 receptor is a G protein-coupled receptor that is primarily expressed on immune cells, and is involved in the regulation of inflammation and immune responses. JNJ-7777120 has been studied for its potential use in treating various inflammatory and autoimmune diseases.

Scientific Research Applications

Anticancer Applications

Compounds closely related to 1-(2-Methylprop-2-enyl)-2-(naphthalen-1-ylmethyl)benzimidazole have been synthesized and evaluated for their anticancer properties. For instance, Salahuddin et al. (2014) synthesized 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives, finding some to be active against breast cancer cell lines. Another study by Paul et al. (2015) developed benzimidazole-based Schiff base copper(II) complexes that showed substantial in vitro cytotoxic effect against human lung, breast, and cervical cancer cell lines, highlighting the potential of benzimidazole derivatives as anticancer agents (Salahuddin et al., 2014); (Paul et al., 2015).

Antibacterial and Antifungal Activities

Studies have shown that benzimidazole derivatives exhibit antibacterial and antifungal activities. Gök et al. (2015) synthesized novel naphthalen-1-ylmethyl substituted silver N-heterocyclic carbene complexes that demonstrated high antimicrobial activities against a variety of pathogens including Pseudomonas aeruginosa, Escherichia coli, and Candida albicans. This research suggests the potential use of such compounds in developing new antimicrobial agents (Gök et al., 2015).

pH-Sensitive Fluorescent Probes

Benzimidazole-based compounds have also been explored for their applications in pH sensing. Wu et al. (2018) designed and synthesized 2,6-Bis(1-alkyl-1H-benzo[d]imidazol-2-yl)naphthalene derivatives as ratiometric fluorescent pH probes in the acidic pH region. These probes exhibited high efficiency and fast response, demonstrating their utility in real-time and reversible pH sensing applications. Such compounds could be valuable tools in biological and chemical research for monitoring pH variations (Wu et al., 2018).

properties

IUPAC Name |

1-(2-methylprop-2-enyl)-2-(naphthalen-1-ylmethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2/c1-16(2)15-24-21-13-6-5-12-20(21)23-22(24)14-18-10-7-9-17-8-3-4-11-19(17)18/h3-13H,1,14-15H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVRGWPRFPYWTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-chlorophenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2496242.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-cyanophenyl)acetamide](/img/structure/B2496246.png)

![2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride](/img/structure/B2496249.png)

![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2496254.png)

![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2496256.png)

![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496262.png)